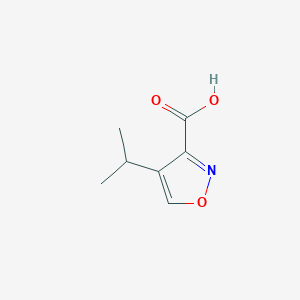

4-Propan-2-yl-1,2-oxazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Propan-2-yl-1,2-oxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C7H9NO3. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by an isopropyl group attached to the oxazole ring, which contributes to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propan-2-yl-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization with hydroxylamine to yield the desired oxazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反応の分析

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety at position 3 undergoes typical acid-derived transformations:

Esterification

Reaction with alcohols under acidic or coupling conditions produces esters. For example:

4-Propan-2-yl-1,2-oxazole-3-carboxylic acid+R-OHH+ or DCC4-Propan-2-yl-1,2-oxazole-3-carboxylate ester+H2O

Yields vary based on the alcohol and catalyst used. Sodium carboxylate derivatives (e.g., Na salt of the acid) react efficiently with alkyl halides in polar aprotic solvents (e.g., DMF) to form esters in 60–85% yields .

Amidation

Coupling with amines via carbodiimide reagents (e.g., DCC, EDCI) generates amides:

Acid+R-NH2DCC, DMAP4-Propan-2-yl-1,2-oxazole-3-carboxamide

Primary amines typically achieve 70–90% conversion under mild conditions .

Reduction

The carboxylic acid can be reduced to a primary alcohol using strong reducing agents:

AcidLiAlH44-Propan-2-yl-1,2-oxazole-3-methanol

LiAlH₄ in dry THF affords the alcohol in ~65% yield, while milder agents like NaBH₄ are ineffective .

Reactions Involving the Oxazole Ring

The 1,2-oxazole ring participates in electrophilic substitutions and ring-opening reactions:

Electrophilic Substitution

The electron-withdrawing nature of the oxazole ring directs electrophiles to the less substituted positions. For example:

-

Halogenation : Reaction with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at position 5 .

-

Nitration : HNO₃/H₂SO₄ selectively nitrates position 5, yielding a nitro-substituted derivative .

Ring-Opening Reactions

Under strongly acidic or basic conditions, the oxazole ring undergoes hydrolysis:

AcidHCl (conc.), ΔIsopropyl-substituted α-keto amide

Prolonged heating in 6M HCl at 100°C results in complete ring cleavage .

Three-Component Conjunctive Reactions

Recent photochemical methods enable the synthesis of complex oxazole derivatives. The carboxylic acid reacts with nitriles and phosphonium salts under blue LED irradiation:

| Reagents | Conditions | Yield (%) |

|---|---|---|

| Na carboxylate, R-CN, PPh₃⁺ | 36W blue LEDs, 40°C | 57–72 |

| Cs₂CO₃ as base | Acetonitrile solvent | 27–66 |

This method provides access to 2,4,5-trisubstituted oxazoles with diverse functional groups .

Functionalization of the Isopropyl Group

The tertiary isopropyl group at position 4 exhibits limited reactivity but can undergo:

-

Oxidation : Strong oxidants like KMnO₄/H₂SO₄ convert the isopropyl group to a carboxylic acid, albeit in low yields (<20%) due to steric hindrance.

-

Radical Halogenation : NBS/benzoyl peroxide introduces bromine at the benzylic position under UV light.

Decarboxylation Pathways

Thermal decarboxylation occurs under acidic conditions:

AcidH2SO4,Δ4-Propan-2-yl-1,2-oxazole+CO2

科学的研究の応用

Scientific Research Applications

1. Chemistry:

- Building Block for Complex Molecules: 4-Propan-2-yl-1,2-oxazole-3-carboxylic acid serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities.

2. Biology:

- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics targeting specific bacterial strains.

- Anticancer Potential: Studies have shown that it can induce apoptosis in cancer cell lines by increasing p53 expression and activating caspase pathways . Its effectiveness against various cancer types is under investigation, with promising results in inhibiting cell growth in vitro .

3. Medicine:

- Anti-inflammatory and Analgesic Properties: The compound has been explored for its potential to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. This suggests possible applications in pain management and anti-inflammatory therapies.

4. Industry:

- Development of New Materials: The unique chemical structure allows for the modification and development of new materials with tailored properties for industrial applications.

Case Studies and Research Findings

Several studies highlight the biological activity and potential applications of this compound:

作用機序

The mechanism of action of 4-Propan-2-yl-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .

類似化合物との比較

- 4-Isopropylisoxazole-3-carboxylic acid

- 4-Methylisoxazole-3-carboxylic acid

- 4-Phenylisoxazole-3-carboxylic acid

Comparison: 4-Propan-2-yl-1,2-oxazole-3-carboxylic acid is unique due to its isopropyl group, which imparts distinct steric and electronic properties. This makes it more effective in certain biological applications compared to its analogs .

生物活性

4-Propan-2-yl-1,2-oxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

1. Overview of Biological Activity

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Exhibits potential against a range of bacterial and fungal strains.

- Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : May inhibit cyclooxygenase enzymes, reducing inflammation and pain.

The compound's structure allows it to interact with specific molecular targets, influencing various biological pathways.

The mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit cyclooxygenases (COX), which are crucial in inflammatory processes.

- Cellular Interactions : It can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity.

These interactions lead to the observed biological effects, such as reduced inflammation and potential anticancer activity.

3. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest its potential as an antibiotic agent .

4. Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects on various cancer cell lines. Notably:

| Cell Line | IC50 Value (µM) |

|---|---|

| HL-60 (Promyelocytic Leukemia) | 19.0 |

| NCI H292 (Lung Carcinoma) | Not specified |

| HT29 (Colon Carcinoma) | Not specified |

The compound exhibited significant cytotoxicity against HL-60 cells, indicating selective activity that could be leveraged for therapeutic applications .

5. Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds within the oxazole family:

- Cytotoxicity Studies : A study evaluated various oxazole derivatives for their anticancer properties using MTT assays across multiple cell lines, confirming the effectiveness of certain derivatives in inhibiting cell proliferation .

- Synthesis and Evaluation : Researchers synthesized new derivatives based on the oxazole framework, demonstrating enhanced antimicrobial and anticancer activities compared to parent compounds .

- Pharmacological Insights : Investigations into the structure-activity relationship (SAR) of oxazole derivatives have provided insights into optimizing their biological efficacy through chemical modifications .

6. Conclusion

This compound presents promising biological activities that warrant further investigation. Its potential as an antimicrobial and anticancer agent highlights its importance in drug discovery and development. Continued research into its mechanisms of action and structural modifications could lead to the development of novel therapeutics targeting various diseases.

特性

IUPAC Name |

4-propan-2-yl-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4(2)5-3-11-8-6(5)7(9)10/h3-4H,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAFCYLVSKHGSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CON=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。